molecular formula C4H5BrN2 B086341 5-Bromo-1-methyl-1H-imidazole CAS No. 1003-21-0

5-Bromo-1-methyl-1H-imidazole

Cat. No.: B086341
CAS No.: 1003-21-0
M. Wt: 161 g/mol
InChI Key: HATLLUIOEIXWGD-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-imidazole is a heterocyclic organic compound with the molecular formula C4H5BrN2. It is a colorless solid, soluble in polar organic solvents and insoluble in water. This compound is used as a building block in organic synthesis and as a reagent in various chemical reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other bioactive compounds.

Scientific Research Applications

  • 5-Bromo-1-methyl-1H-imidazole is used in the regioselective synthesis of 4,5-Diaryl-1-methyl-1H-imidazoles, which have shown high cytotoxicity against a variety of human tumor cell lines. This application in cancer research highlights its potential in developing anticancer agents (Bellina et al., 2008).

  • It is used in the synthesis of biologically interesting marine alkaloids, as demonstrated by its conversion into the left-hand part of pyronaamidine (Ohta et al., 1994).

  • The compound is involved in the bromination of 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole in the presence of copper(I) bromide, highlighting its role in facilitating elemental conversions (Lobana et al., 2011).

  • It is an important intermediate in studying the electron-releasing power of a singly bound, and the electron-attracting power of a doubly bound nitrogen atom in the same five-membered ring, which is crucial in understanding the chemical behavior of imidazole derivatives (Barlin, 1967).

  • The compound has applications in the field of catalysis, particularly in water oxidation catalysis with ruthenium complexes, demonstrating its utility in energy and environmental research (Wang et al., 2012).

  • Its derivatives, such as 4-Methyl-5-Imidazole Carbaldehyde Derivatives, have been synthesized and characterized for potential biological activities, emphasizing its role in medicinal chemistry (Orhan et al., 2019).

Safety and Hazards

This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment is advised .

Properties

IUPAC Name

5-bromo-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2/c1-7-3-6-2-4(7)5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATLLUIOEIXWGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363926
Record name 5-Bromo-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003-21-0
Record name 5-Bromo-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1-methyl-1H-imidazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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